![molecular formula C20H23N5O2S B2986748 N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1173078-03-9](/img/structure/B2986748.png)

N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

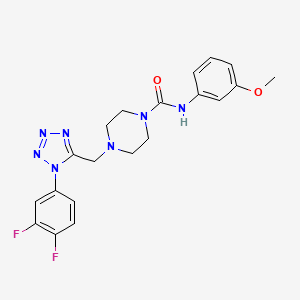

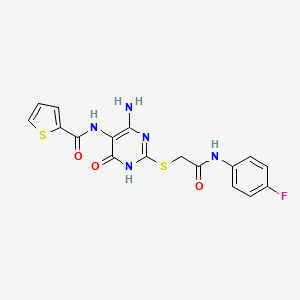

“N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyridazine core, which is a bicyclic structure with adjacent nitrogen atoms . It also has a methoxyphenyl group, a thioacetamide group, and a cyclopentyl group attached to it.Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have been reported to exhibit antimicrobial properties. This includes activity against a variety of pathogenic bacteria and fungi. The presence of the pyrrolopyrazine scaffold in compounds is associated with the disruption of microbial cell wall synthesis or protein function, leading to the inhibition of microbial growth .

Anti-inflammatory Properties

These compounds have also been identified to possess anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and modulate the inflammatory response in the body. This makes them potential candidates for the treatment of chronic inflammatory diseases .

Antiviral Uses

The pyrrolopyrazine core structure has shown potential in the development of antiviral drugs. They can interfere with viral replication by targeting specific viral enzymes or proteins, which is crucial in the management of viral infections .

Antifungal Applications

Similar to their antibacterial properties, pyrrolopyrazine derivatives can act against fungal pathogens. They may target the unique components of fungal cells, offering a pathway for the development of new antifungal agents .

Antioxidant Effects

These compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is beneficial in preventing oxidative damage to DNA, proteins, and lipids, which is implicated in various diseases .

Antitumor Activity

Pyrrolopyrazine derivatives have been studied for their antitumor activities. They can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Their ability to target specific kinases involved in cell signaling pathways makes them attractive for cancer therapy .

Kinase Inhibition

Kinase inhibitors are important in the treatment of various diseases, including cancer. Pyrrolopyrazine derivatives have shown activity in inhibiting kinases, which are enzymes that play a key role in signaling pathways that control cell growth, division, and survival .

Drug Discovery and Development

Due to their diverse biological activities, pyrrolopyrazine derivatives, including the compound , are valuable scaffolds in drug discovery. They offer a platform for the development of new therapeutic agents with potential applications in treating a wide range of diseases .

properties

IUPAC Name |

N-cyclopentyl-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-13-15-11-21-25(16-9-5-6-10-17(16)27-2)19(15)20(24-23-13)28-12-18(26)22-14-7-3-4-8-14/h5-6,9-11,14H,3-4,7-8,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOASRFGQFOHTTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3CCCC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)

![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)

![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)

![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)